(S)-3-Phenylcyclohexanone
Overview
Description
(S)-3-Phenylcyclohexanone, also known as (S)-3-phenylcyclohexanol, is an important organic compound used in a variety of research and industrial applications. It is a versatile compound that can be used as a starting material for the synthesis of various compounds and can be used in a variety of reactions. This compound has been studied extensively over the years and its properties have been used in many different ways.
Scientific Research Applications
Analytical Profiling in Toxicology
(S)-3-Phenylcyclohexanone has been studied in the context of analytical toxicology. For instance, De Paoli et al. (2013) investigated the characterization and analytical profiling of psychoactive arylcyclohexylamines, including compounds structurally related to (S)-3-Phenylcyclohexanone. They developed and validated a method for analyzing these substances in biological fluids using high-performance liquid chromatography (HPLC) and ultraviolet (UV) detection (De Paoli et al., 2013).
Enzymatic Synthesis and Catalysis
The compound has relevance in enzymatic synthesis. For example, research by Choi et al. (2010) on the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, a chiral intermediate in the synthesis of antidepressants, utilized enzymes that act on substrates structurally similar to (S)-3-Phenylcyclohexanone. This study highlights the potential of using biocatalysts in synthesizing structurally related compounds (Choi et al., 2010).
Stereochemical Analysis
The stereochemistry of derivatives of phenylcyclohexane, closely related to (S)-3-Phenylcyclohexanone, has been explored extensively. Berti et al. (1966) investigated the stereochemistry of phenylcyclohexane derivatives, providing insights into the conformational properties of these compounds. This research contributes to the understanding of the stereochemical aspects of (S)-3-Phenylcyclohexanone and its derivatives (Berti et al., 1966).
Chiroptical Spectroscopy
The compound's properties have been studied using chiroptical spectroscopy methods. Scafato et al. (2013) utilized electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and optical rotatory dispersion (ORD) to study the configuration and conformational properties of molecules structurally similar to (S)-3-Phenylcyclohexanone. This research is significant for understanding the chiroptical properties of (S)-3-Phenylcyclohexanone (Scafato et al., 2013).
Corrosion Inhibition Studies
Additionally, (S)-3-Phenylcyclohexanone and its derivatives have been explored in the context of corrosion inhibition. Ostapenko et al. (2014) investigated the potential of 2-cyclohexenylcyclohexanone as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. This study indicates the possible application of (S)-3-Phenylcyclohexanone in corrosion inhibition and surfactant roles (Ostapenko et al., 2014)
properties
IUPAC Name |
(3S)-3-phenylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAUDSQXFVZPTO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455740 | |
Record name | (S)-3-Phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenylcyclohexanone | |
CAS RN |
57344-86-2 | |
Record name | (S)-3-Phenylcyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research highlights the use of monodentate phosphoramidite ligands like L4 in achieving high enantioselectivity. How do these ligands compare to traditional bidentate ligands like BINAP in terms of reaction rate and enantiomeric excess?
A1: The research demonstrates that the monodentate phosphoramidite ligand L4 exhibits a significantly faster reaction rate compared to the bidentate ligand BINAP in the rhodium-catalyzed 1,4-addition of phenylboronic acid to 2-cyclohexenone [, ]. While both ligands result in high enantiomeric excess (ee) for (S)-3-Phenylcyclohexanone (97-98%), L4 achieves >99% conversion within 5 minutes at 100°C, whereas BINAP requires 5 hours under the same conditions. This difference in reaction rate is attributed to the faster catalytic turnover frequency (TOF) observed with L4 (2500 h-1) compared to BINAP (110 h-1) []. This highlights the potential of monodentate phosphoramidites as efficient alternatives to traditional bidentate ligands in asymmetric catalysis.
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